molecular formula C15H9Cl2N3O2 B2880712 3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865249-27-0

3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2880712
CAS No.: 865249-27-0
M. Wt: 334.16
InChI Key: UOWNNZXRWQNRRC-UHFFFAOYSA-N
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Description

3-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (hereafter referred to as the target compound) is a 1,3,4-oxadiazole derivative characterized by two chloro substituents at the 2-position of the phenyl rings (Figure 1). Its synthesis involves coupling 2-chlorobenzoyl chloride with a pre-synthesized 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine intermediate, yielding a crystalline product with confirmed spectral properties (IR, NMR, mass spectrometry) . The compound has demonstrated notable anti-inflammatory activity, outperforming analogs with chlorine at alternative positions .

Properties

IUPAC Name

3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O2/c16-10-5-3-4-9(8-10)13(21)18-15-20-19-14(22-15)11-6-1-2-7-12(11)17/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWNNZXRWQNRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .

Chemical Reactions Analysis

3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Structural and Substituent Effects

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on substituent positions and electronic properties. Key comparisons include:

Chlorine Positional Isomers
Compound Substituent Positions Anti-Inflammatory Activity (Relative Efficacy) Key Spectral Data (IR, cm⁻¹)
Target Compound (C2) 2-Cl (both phenyl rings) Highest activity 3270 (NH), 1670 (C=O), 776 (C-Cl)
Compound C3 (4-Cl) 4-Cl (benzamide phenyl) Moderate activity 3272 (NH), 1668 (C=O), 778 (C-Cl)
Compound C4 (3-Cl) 3-Cl (oxadiazole phenyl) Lower activity Not explicitly reported
  • Key Insight : The 2-chloro substitution enhances anti-inflammatory potency, likely due to optimized steric and electronic interactions with molecular targets. The 4-chloro analog (C3) shows reduced efficacy, while the 3-chloro variant (C4) is least active .
Nitro-Substituted Analogs
  • Compounds substituted with nitro groups (e.g., C5: 2-nitro, C6: 3-nitro, C7: 4-nitro) exhibit lower anti-inflammatory activity compared to chloro derivatives. However, the 4-nitro analog (C7) demonstrates superior activity among nitro-substituted compounds, suggesting para-substitution favors target binding .
Anti-Inflammatory Activity

The target compound’s % inhibition of inflammation in carrageenan-induced edema models surpasses that of 3-chloro (C4) and 4-chloro (C3) analogs by >20% and >15%, respectively . This trend aligns with electronic effects: 2-chloro’s electron-withdrawing nature enhances resonance stabilization of the oxadiazole ring, improving interaction with cyclooxygenase (COX) enzymes.

Antibacterial and Antifungal Activity
  • CT1-115 (3-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide): Synthesized via similar methods (37% yield) but with unconfirmed activity .
  • Thioxo-oxadiazoles (e.g., 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide): Exhibit broad-spectrum antibacterial activity (MIC: 12.5–100 µg/ml) against Gram-positive and Gram-negative strains . The thioxo group may enhance membrane penetration.
  • LMM5/LMM11 : Oxadiazoles with methoxyphenyl or furan substituents show antifungal activity against Candida albicans via thioredoxin reductase inhibition .

Physicochemical and Drug-Likeness Properties

  • Lipinski’s Rule Compliance : While the target compound’s data are unavailable, analogs like 3-chloro-N-(diethylcarbamothioyl)benzamide () comply with Lipinski’s criteria (molecular weight <500, log P <5). In contrast, bulkier derivatives (e.g., compound 4 in ) fail due to high log P (>5.0) .
  • Spectral Consistency : The target compound’s NMR and IR data align with other chloro-substituted oxadiazoles (e.g., δ 7.96 ppm for aromatic protons in DMSO-d6; C=O stretch at ~1670 cm⁻¹) .

Biological Activity

3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is C12H9ClN4OC_{12}H_{9}ClN_{4}O with a molecular weight of approximately 248.68 g/mol. The presence of both chlorine atoms and the oxadiazole ring contributes significantly to its biological activity.

Biological Activity Overview

The biological activity of 3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can be categorized into several key areas:

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. Flow cytometry analysis revealed that it acts in a dose-dependent manner to trigger apoptotic pathways .
  • Comparative Efficacy : In studies comparing various oxadiazole derivatives, 3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide was found to possess higher cytotoxicity than standard chemotherapeutics like doxorubicin against certain cancer cell lines .

Antimicrobial Activity

The oxadiazole scaffold is known for its antimicrobial properties. Compounds similar to 3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide have demonstrated efficacy against a range of bacterial and fungal strains. This suggests potential applications in treating infections resistant to conventional antibiotics .

Other Biological Activities

In addition to anticancer and antimicrobial effects, oxadiazole derivatives have shown promise in:

  • Antidiabetic : Some studies highlight their potential in managing blood glucose levels.
  • Anti-inflammatory : They exhibit properties that may reduce inflammation markers in vitro .

Case Studies and Research Findings

Several studies have investigated the biological activity of oxadiazole derivatives:

  • Cytotoxicity Assays : A study assessed the cytotoxic effects of various oxadiazole compounds on cancer cell lines. The findings indicated that compounds similar to 3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibited IC50 values in the micromolar range against MCF-7 cells .
  • Mechanism-Based Approaches : Recent reviews have summarized the mechanisms by which oxadiazoles induce apoptosis and inhibit tumor growth. These include the modulation of signaling pathways involved in cell survival and death .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MCF-7 and MEL-8 cells
AntimicrobialEffective against various bacterial strains
AntidiabeticPotential for blood glucose management
Anti-inflammatoryReduces inflammation markers

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